molecular formula C5H4N4O B13798487 (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide CAS No. 51741-99-2

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide

Katalognummer: B13798487
CAS-Nummer: 51741-99-2
Molekulargewicht: 136.11 g/mol
InChI-Schlüssel: VCFYWWCOJWURLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide is a heterocyclic compound that features a pyrimidine ring with a cyanamide group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide typically involves the reaction of appropriate pyrimidine derivatives with cyanamide under controlled conditions. One common method involves the nucleophilic addition of cyanamide to a pyrimidine precursor, followed by cyclization and oxidation steps to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .

Wissenschaftliche Forschungsanwendungen

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanamide group, in particular, allows for versatile chemical modifications, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

51741-99-2

Molekularformel

C5H4N4O

Molekulargewicht

136.11 g/mol

IUPAC-Name

(6-oxo-1H-pyrimidin-2-yl)cyanamide

InChI

InChI=1S/C5H4N4O/c6-3-8-5-7-2-1-4(10)9-5/h1-2H,(H2,7,8,9,10)

InChI-Schlüssel

VCFYWWCOJWURLB-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(NC1=O)NC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.